N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-29(2)20(16-6-11-19-15(13-16)5-4-12-30(19)3)14-27-21(31)22(32)28-17-7-9-18(10-8-17)33-23(24,25)26/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZQCRECQDJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a tetrahydroquinoline moiety and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The compound's molecular formula is , indicating a high degree of complexity. Key structural components include:
- Tetrahydroquinoline moiety : Essential for its biological activity.
- Dimethylamino group : Enhances solubility and reactivity.
- Trifluoromethoxyphenyl group : Potentially increases binding affinity and stability.
The biological activity of this compound is attributed to its interaction with various molecular targets. The dimethylamino group may modulate receptor or enzyme activity, while the tetrahydroquinoline ring contributes to binding affinity. The trifluoromethoxyphenyl group is believed to enhance the compound's pharmacokinetic properties.
Pharmacological Implications
Research indicates that this compound has potential applications in treating various conditions due to its interactions with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against several bacterial strains. |
| Anticancer | Inhibits growth in various cancer cell lines through apoptosis induction. |
| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo studies. |
Case Studies
- Antimicrobial Activity : In a study evaluating the antibacterial properties of similar compounds, it was found that modifications to the tetrahydroquinoline structure enhanced activity against Gram-positive bacteria. This suggests that this compound may exhibit similar properties .
- Anticancer Effects : A series of experiments demonstrated that compounds with structural similarities induced apoptosis in human cancer cell lines such as MCF-7 and HeLa. The mechanism involved the activation of caspases, leading to programmed cell death .
- Neuroprotective Properties : Research indicated that compounds containing a tetrahydroquinoline moiety provided neuroprotection against oxidative stress in neuronal cultures. This effect was attributed to their ability to scavenge free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
